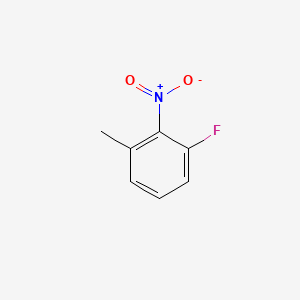

3-Fluoro-2-nitrotoluene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-3-methyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c1-5-3-2-4-6(8)7(5)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSXAJLMUBSEJFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50599772 | |

| Record name | 1-Fluoro-3-methyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3013-27-2 | |

| Record name | 1-Fluoro-3-methyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Fluoro-3-methyl-2-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Utility of 3-Fluoro-2-nitrotoluene (CAS No. 3013-27-2) in Modern Drug Discovery

An In-Depth Guide for Researchers and Medicinal Chemists

Abstract

In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for optimizing drug-like properties. 3-Fluoro-2-nitrotoluene, a fluorinated aromatic building block, has emerged as a valuable intermediate in the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, and critical applications in medicinal chemistry. Emphasis is placed on the practical utility of this reagent, offering field-proven insights into its role in constructing molecular architectures with enhanced pharmacological profiles. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development, providing both foundational knowledge and actionable protocols.

Introduction: The Significance of Fluorinated Building Blocks

The introduction of fluorine into bioactive molecules can profoundly influence their physicochemical and pharmacokinetic properties.[1] Strategic fluorination can modulate pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.[1] Consequently, fluorinated organic compounds are integral to the development of a wide array of therapeutics, from kinase inhibitors to central nervous system agents. This compound (CAS No. 3013-27-2) is a prime example of a versatile fluorinated building block, offering a unique combination of reactive sites that can be strategically manipulated in multi-step syntheses.[2] Its utility is particularly noted in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[2]

Core Compound Profile

A foundational understanding of a reagent's properties is paramount for its effective application in synthesis.

| Property | Value | Reference |

| CAS Number | 3013-27-2 | [3] |

| Molecular Formula | C₇H₆FNO₂ | [3] |

| Molecular Weight | 155.13 g/mol | [3] |

| Appearance | Low melting solid | [2] |

| Boiling Point | 226.1 ± 20.0 °C at 760 mmHg | [4] |

| Flash Point | 90.5 ± 21.8 °C | [4] |

| Density | 1.3 ± 0.1 g/cm³ | [5] |

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is most effectively achieved through the oxidation of 2-fluoro-6-methylaniline. This method provides a reliable and scalable route to the desired product.

Reaction Scheme

Caption: Oxidation of 2-fluoro-6-methylaniline to this compound.

Step-by-Step Experimental Protocol

This protocol is adapted from established synthetic procedures.[6]

Materials:

-

2-Fluoro-6-methylaniline (8.5 g, 67.9 mmol)

-

m-Chloroperbenzoic acid (m-CPBA) (58.6 g, 272 mmol)

-

1,2-Dichloroethane (DCE) (150 mL)

-

Dichloromethane (DCM) (500 mL)

-

1 N Sodium Hydroxide (NaOH) solution (4 x 200 mL)

-

Nitrogen gas supply

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of 2-fluoro-6-methylaniline (8.5 g, 67.9 mmol) in DCE (150 mL) in a round-bottom flask, slowly add m-CPBA (58.6 g, 272 mmol) under a nitrogen atmosphere at room temperature.

-

Stir the reaction mixture at 70 °C for 4 hours.

-

After cooling to room temperature, add DCM (500 mL) to the reaction mixture.

-

Wash the organic layer with 1 N NaOH solution (4 x 200 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate.

-

Concentrate the solution under a stream of nitrogen at 50 °C to yield the title compound.

Expected Yield: 11.2 g (65.9%)[6]

Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC). The final product should be characterized by NMR and mass spectrometry to confirm its identity and purity.

Spectroscopic Data for this compound

Applications in Drug Discovery and Medicinal Chemistry

The utility of this compound lies in its capacity to serve as a precursor to a variety of more complex molecular scaffolds. The nitro group can be readily reduced to an amine, which can then be further functionalized, while the fluorine atom imparts its beneficial properties to the final molecule.

Role as a Versatile Intermediate

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[2] Its strategic importance is underscored by its application in the development of kinase inhibitors and other targeted therapies, where the fluorinated phenyl ring system is a common motif. The reduction of the nitro group to an amine (3-amino-2-fluorotoluene) opens up a vast array of synthetic possibilities, including amide bond formation, sulfonylation, and participation in cross-coupling reactions.

Sources

- 1. Structure Activity Relationship of 3-Nitro-2-(trifluoromethyl)-2H-chromene Derivatives as P2Y6 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. This compound AldrichCPR 3013-27-2 [sigmaaldrich.com]

- 4. This compound | CAS#:3013-27-2 | Chemsrc [chemsrc.com]

- 5. echemi.com [echemi.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. 3-Fluoro-4-nitrotoluene [webbook.nist.gov]

- 8. This compound(3013-27-2) 1H NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to 3-Fluoro-2-nitrotoluene: Properties, Synthesis, and Applications in Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorinated Building Blocks

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. 3-Fluoro-2-nitrotoluene, a substituted aromatic compound, represents a key building block in this domain. Its utility stems from the specific arrangement of its functional groups: a nitro group that strongly activates the aromatic ring for nucleophilic substitution, a fluorine atom that serves as an excellent leaving group in such reactions, and a methyl group that provides an additional vector for molecular elaboration. This guide provides a comprehensive overview of the chemical properties, reactivity, and practical applications of this compound (CAS No. 3013-27-2), with a focus on its application in the synthesis of complex pharmaceutical intermediates.

Physicochemical and Safety Profile

Understanding the fundamental properties of a reagent is paramount for its effective and safe use in a laboratory setting. This compound is typically encountered as an off-white or pale yellow low-melting solid or crystal.[1][2] Its key physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 3013-27-2 | [1] |

| Molecular Formula | C₇H₆FNO₂ | [3] |

| Molecular Weight | 155.13 g/mol | [3] |

| Appearance | Off-white to pale yellow low-melting solid | [1][2] |

| Melting Point | 17 - 18 °C (62.6 - 64.4 °F) | [1][3] |

| Boiling Point | 226.1 - 245 °C at 760 mmHg | [2][3] |

| Density | ~1.274 g/cm³ | [3] |

| Flash Point | ~90.5 °C | [3] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., DMSO, acetonitrile, diethyl ether) | [2] |

Safety and Handling

This compound is classified as a hazardous chemical and must be handled with appropriate precautions.[1]

-

Hazards: It is considered harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation.[1]

-

Personal Protective Equipment (PPE): Handling requires proper protective equipment, including safety glasses, chemical-resistant gloves, and a laboratory coat.[2] Work should be conducted in a well-ventilated area or a chemical fume hood.[1]

-

Storage: The compound should be stored in a cool, dry, well-ventilated area in a tightly sealed container, away from heat and sources of ignition.[1][2] Recommended storage is often refrigerated.[1]

-

Fire Fighting: In case of fire, appropriate extinguishing media include dry sand, dry chemical, or alcohol-resistant foam. Combustion may produce hazardous byproducts such as carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride.[1]

Spectroscopic Profile (Predicted)

While specific spectral data from Certificate of Analysis documents are proprietary, a competent chemist can predict the key features based on the molecule's structure. These predictions are crucial for reaction monitoring and structural confirmation.

-

¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region (approx. 7.0-8.0 ppm), corresponding to the three protons on the benzene ring. Their splitting patterns will be complex due to both proton-proton and proton-fluorine coupling. A singlet corresponding to the three methyl protons (CH₃) would appear upfield (approx. 2.4-2.6 ppm).

-

¹³C NMR: The spectrum will display seven unique carbon signals. The carbon atom bonded to the fluorine will exhibit a large coupling constant (¹JCF), a characteristic feature of fluorinated aromatics. The chemical shifts will be influenced by the electron-withdrawing nitro group and the electron-donating methyl group.

-

FTIR: The infrared spectrum will show characteristic absorption bands. Key expected peaks include:

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~2950-2850 cm⁻¹: Aliphatic C-H stretching (from the methyl group).

-

~1530 cm⁻¹ and ~1350 cm⁻¹: Asymmetric and symmetric N-O stretching of the nitro group, respectively. These are typically strong and sharp peaks.

-

~1250-1100 cm⁻¹: C-F stretching.

-

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 155. Fragmentation patterns would likely involve the loss of the nitro group (-NO₂) and other characteristic cleavages of the aromatic ring.

Synthesis and Production

This compound is a synthetic compound not found in nature. It is typically produced as a chemical intermediate via standard organic chemistry transformations. The primary route involves the regioselective nitration of a fluorotoluene precursor.

While specific industrial procedures are proprietary, a common laboratory-scale approach involves the careful addition of a nitrating agent (such as a mixture of nitric acid and sulfuric acid) to 3-fluorotoluene under controlled temperature conditions to manage the exothermic reaction and influence regioselectivity.[4] The resulting product mixture is then subjected to purification to isolate the desired this compound isomer. Alternative routes, such as those starting from 2-fluoro-6-methylaniline, are also cited in chemical literature.[5]

Chemical Reactivity and Mechanistic Insights

The primary utility of this compound in drug development stems from its high reactivity in Nucleophilic Aromatic Substitution (SₙAr) reactions. The powerful electron-withdrawing effect of the nitro group, positioned ortho to the fluorine atom, is the key driver of this reactivity.

Causality of Reactivity:

-

Activation: The nitro group strongly polarizes the C-F bond and withdraws electron density from the aromatic ring, particularly at the ortho and para positions. This makes the carbon atom attached to the fluorine (C-3) highly electrophilic and susceptible to attack by nucleophiles.

-

Stabilization: The nitro group effectively stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, lowering the activation energy of the reaction.

-

Leaving Group: The fluorine atom, being highly electronegative, is an excellent leaving group in this activated system.

This predictable reactivity makes this compound a valuable precursor for introducing a substituted aniline scaffold, which is a common motif in pharmacologically active molecules. The subsequent reduction of the nitro group to an amine provides a further handle for diversification.

Applications in Drug Development & Synthesis

The true value of this compound is demonstrated in its application as a starting material for complex molecular targets. Patent literature provides several field-proven examples where this reagent is a critical intermediate.

Case Study 1: Synthesis of KEAP1-Nrf2 Protein-Protein Interaction Inhibitors

In the development of novel therapeutics targeting the KEAP1-Nrf2 pathway for diseases involving oxidative stress and inflammation, this compound serves as a key starting material.[6]

Workflow:

-

SₙAr Reaction: this compound is reacted with an amine, such as cyclopropylmethylamine, in the presence of a base like triethylamine (TEA).

-

Conditions: The reaction is typically performed at elevated temperatures (e.g., 150 °C) in a sealed tube to drive the substitution.[6]

-

Outcome: The fluorine atom is displaced by the amine, yielding an N-substituted-3-methyl-2-nitroaniline intermediate. This intermediate is then carried forward through further synthetic steps, including reduction of the nitro group and cyclization, to form the final sultam-based inhibitors.

Case Study 2: Synthesis of Nicotinic Acetylcholine Receptor Modulators

This compound has also been employed in the synthesis of positive allosteric modulators of the α7 nicotinic acetylcholine receptor (nAChR), a target for cognitive disorders.[1]

Workflow:

-

SₙAr Reaction: The reagent is reacted with a sulfur-based nucleophile, sodium thiomethoxide, in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

-

Conditions: The reaction is heated (e.g., 80 °C) for several hours to ensure complete conversion.[1]

-

Outcome: The fluorine is displaced by the thiomethyl group to produce 2-methyl-1-(methylthio)-3-nitrobenzene. This new intermediate serves as a scaffold for building more complex urea-based modulators.

Representative Experimental Protocol: SₙAr with an Amine

The following protocol is a representative, self-validating system synthesized from methodologies described in the authoritative literature.[2][6]

Objective: To synthesize N-(cyclopropylmethyl)-3-methyl-2-nitroaniline from this compound.

Materials:

-

This compound (1.0 eq)

-

Cyclopropylmethylamine (1.2-1.4 eq)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.0-3.0 eq)

-

Anhydrous acetonitrile (ACN) or Dimethyl sulfoxide (DMSO) as solvent

-

Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)

-

Nitrogen or Argon atmosphere

Procedure:

-

Vessel Preparation: To a dry reaction vessel under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

-

Reagent Addition: Dissolve the starting material in the chosen anhydrous solvent (e.g., ACN). Add the amine (1.2-1.4 eq) followed by the base (e.g., TEA).

-

Reaction: Seal the vessel or equip it with a reflux condenser. Heat the reaction mixture to the target temperature (e.g., 60-150 °C). The choice of temperature is critical; higher temperatures are often needed but must be balanced against potential side reactions.

-

Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the this compound spot/peak and the appearance of a new, more polar product spot/peak indicates conversion. The reaction is complete when the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the solvent. Partition the residue between an organic solvent (e.g., Ethyl Acetate) and an aqueous solution (e.g., 1M NaH₂PO₄ or water) to remove the base and other water-soluble impurities.[6]

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by silica gel column chromatography to yield the pure N-(cyclopropylmethyl)-3-methyl-2-nitroaniline.

-

Characterization: Confirm the structure and purity of the final product using NMR, MS, and IR spectroscopy.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for medicinal chemists. Its value is rooted in predictable and efficient reactivity, primarily through nucleophilic aromatic substitution, which is driven by the synergistic effects of the ortho-nitro and fluoro substituents. This allows for the reliable construction of complex aniline derivatives that are central to the core of numerous developmental drug candidates. As demonstrated in the synthesis of KEAP1-Nrf2 and nAChR modulators, its application enables the rapid elaboration of molecular complexity, making it an indispensable building block in the modern drug discovery pipeline. A thorough understanding of its properties, reactivity, and handling is essential for any scientist looking to leverage its synthetic potential.

References

- Abbott, G. N., et al. (2003). Positive allosteric modulators of the nicotinic acetylcholine receptor. Google Patents (WO2003093250A2).

-

Feutrill, G. I., et al. (2017). The Elaboration of a Benzofuran Scaffold for the Fragment-Based Drug Design of a Novel Class of Antivirulence Compounds. University of Canterbury Thesis Repository. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound | CAS#:3013-27-2. Retrieved from [Link]

-

SRL Chemicals. (n.d.). SRL e-Catalogue 2025-26 International USD. Novachem del Ecuador. Retrieved from [Link]

- Abbott, G. N., et al. (2003). Positive allosteric modulators of the nicotinic acetylcholine receptor. Google Patents (US20030236287A1).

- Arvedson, T., et al. (2020). INHIBITORS OF KEAP1-Nrf2 PROTEIN-PROTEIN INTERACTION. Google Patents (US20200055874A1).

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Berr Chemical Co., Ltd. (n.d.). Berr Chem Catalogue. Scribd. Retrieved from [Link]

-

Rewcastle, G. W. (2020). Unequivocal synthesis of substituted thiazolo[3,2-a]benzimidazoles. Arkivoc, 2020(7), 214-227. Retrieved from [Link]

-

Johnson, D. S., et al. (2020). Efficient Regioselective Synthesis of Benzimidazoles and Azabenzimidazoles to Enable the Rapid Development of Structure-Activity Relationships for Activation of SLACK Potassium Channels. Synlett. Retrieved from [Link]

-

SRL Chemicals. (n.d.). SRL e Catalogue 2024 25. Scribd. Retrieved from [Link]

Sources

- 1. WO2003093250A2 - Modulateurs allosteriques positifs de recepteur nicotinique de l'acetylcholine - Google Patents [patents.google.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. echemi.com [echemi.com]

- 4. scribd.com [scribd.com]

- 5. US20200055874A1 - INHIBITORS OF KEAP1-Nrf2 PROTEIN-PROTEIN INTERACTION - Google Patents [patents.google.com]

- 6. WO2003093250A2 - Positive allosteric modulators of the nicotinic acetylcholine receptor - Google Patents [patents.google.com]

3-Fluoro-2-nitrotoluene molecular structure

An In-depth Technical Guide to the Molecular Structure of 3-Fluoro-2-nitrotoluene

Introduction

For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's structure is the bedrock of innovation. The arrangement of atoms in three-dimensional space, the distribution of electron density, and the interplay of functional groups dictate a compound's reactivity, its potential as a therapeutic agent, and its behavior in biological systems. This guide provides a comprehensive technical exploration of this compound (CAS No. 3013-27-2), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2]

Our approach transcends a simple recitation of facts. We will delve into the causality behind the molecule's properties, grounding our analysis in the fundamental principles of physical organic chemistry. This document is structured to provide not just data, but actionable insights, ensuring that every protocol and interpretation is part of a self-validating system of scientific integrity.

Core Molecular Structure & Physicochemical Properties

This compound is an aromatic compound distinguished by a toluene backbone with two key substituents: a fluorine atom at position 3 and a nitro group at position 2. This specific arrangement creates a unique electronic and steric environment that is central to its chemical behavior.

The core structure consists of a benzene ring, which imparts planarity and aromaticity. The methyl group (-CH₃), the nitro group (-NO₂), and the fluorine atom (-F) are attached to this ring. The ortho-positioning of the bulky nitro group relative to the methyl group, and the meta-positioning relative to the fluorine, induces a degree of steric strain that can influence bond angles and molecular conformation.

Below is a summary of its key physicochemical properties.

| Property | Value | Source(s) |

| CAS Number | 3013-27-2 | [2] |

| Molecular Formula | C₇H₆FNO₂ | [3][4] |

| Molecular Weight | 155.13 g/mol | [3][4] |

| Appearance | Off-white, low melting solid | [2][4] |

| Melting Point | 17-18 °C | [2][3] |

| Boiling Point | ~226.1 °C (Predicted) | [2][5] |

| Density | ~1.274 g/cm³ (Predicted) | [2][6] |

| SMILES | Cc1cccc(F)c1[O-] | |

| InChI Key | JSXAJLMUBSEJFF-UHFFFAOYSA-N |

Synthesis and Mechanistic Considerations

The synthesis of this compound with high regioselectivity is non-trivial. Standard electrophilic nitration of 3-fluorotoluene would likely yield a mixture of isomers, complicating purification. A more targeted synthesis is required for producing the desired 2-nitro isomer.

Recommended Synthetic Protocol: Oxidation of 2-Fluoro-6-methylaniline

A documented method for preparing this compound involves the direct oxidation of the corresponding aniline derivative. This approach offers excellent regiochemical control as the positions of the substituents are pre-determined in the starting material.

Reaction: 2-Fluoro-6-methylaniline → this compound

Causality: The choice of an oxidizing agent like meta-Chloroperoxybenzoic acid (m-CPBA) is critical. m-CPBA is a powerful oxidant capable of converting an amino group (-NH₂) directly to a nitro group (-NO₂). This transformation bypasses the challenges of electrophilic aromatic substitution and provides a clean route to the target molecule.

Detailed Step-by-Step Protocol:

-

Step 1: Reaction Setup: In a round-bottom flask suitable for the scale of the reaction, dissolve 2-fluoro-6-methylaniline (1.0 equivalent) in 1,2-dichloroethane (DCE). The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.

-

Step 2: Reagent Addition: Slowly add m-CPBA (meta-Chloroperoxybenzoic acid, ~4.0 equivalents) to the solution at room temperature. The addition should be portion-wise to control the exothermic nature of the reaction.

-

Step 3: Reaction Execution: After the addition is complete, heat the reaction mixture to 70 °C and stir for approximately 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Step 4: Work-up: Upon completion, cool the reaction mixture and dilute with a larger volume of a chlorinated solvent like dichloromethane (DCM). Wash the organic layer multiple times with an aqueous solution of 1 N sodium hydroxide (NaOH) to remove the m-chlorobenzoic acid byproduct.

-

Step 5: Isolation: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified further if necessary, yielding the target this compound.[7]

Spectroscopic Analysis & Structural Elucidation

Spectroscopic analysis provides the definitive "fingerprint" of a molecule. While experimental spectra for this compound are not widely published, we can predict its spectral characteristics with high confidence based on the known effects of its constituent functional groups and analysis of its isomers.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum will show signals for the three aromatic protons and the three methyl protons. The chemical shifts (δ) and coupling constants (J) are influenced by the electronic effects of the -NO₂ (strongly electron-withdrawing) and -F (strongly electronegative, electron-withdrawing inductively, but electron-donating via resonance) groups.

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted J (Hz) | Rationale |

| H-4 | 7.3 - 7.5 | ddd | J(H4-H5)≈8-9; J(H4-H6)≈1-2; J(H4-F)≈5-6 | H-4 is ortho to the fluorine, leading to a significant coupling. It is also coupled to H-5 and weakly to H-6. |

| H-5 | 7.1 - 7.3 | t or ddd | J(H5-H4)≈8-9; J(H5-H6)≈7-8; J(H5-F)≈8-10 | H-5 is meta to the fluorine, resulting in a large coupling constant. It is also coupled to its two ortho protons, H-4 and H-6. |

| H-6 | 7.5 - 7.7 | d | J(H6-H5)≈7-8 | H-6 is ortho to the electron-withdrawing nitro group, which deshields it, shifting it downfield. It shows a simple doublet from coupling to H-5. |

| -CH₃ | 2.5 - 2.6 | s | N/A | The methyl group is ortho to the nitro group, which will cause a slight downfield shift compared to toluene (δ ≈ 2.3 ppm). |

Note: These predictions are based on standard substituent effects and data from similar compounds like 2-fluoro-4-nitrotoluene.[8]

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will display seven distinct signals. The carbon attached to the fluorine will appear as a doublet due to C-F coupling, which is a key diagnostic feature.

| Carbon Assignment | Predicted δ (ppm) | Predicted Multiplicity | Rationale |

| C-1 (-CH₃) | 135 - 138 | s | The ipso-carbon bearing the methyl group. |

| C-2 (-NO₂) | 148 - 152 | s | The ipso-carbon attached to the nitro group is significantly deshielded. |

| C-3 (-F) | 159 - 163 | d (¹JCF ≈ 240-250 Hz) | The carbon directly bonded to fluorine shows a large one-bond coupling constant and is shifted significantly downfield. |

| C-4 | 115 - 118 | d (²JCF ≈ 20-25 Hz) | This carbon is ortho to the fluorine, resulting in a smaller two-bond C-F coupling. |

| C-5 | 128 - 131 | d (³JCF ≈ 8-10 Hz) | Meta-coupling to fluorine is observed. |

| C-6 | 123 - 126 | s | This carbon is ortho to the nitro group and deshielded. |

| -CH₃ | 18 - 21 | s | The methyl carbon signal, typically found upfield. |

Note: Predictions are derived from additive models and data for isomers.[9]

Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups. For this compound, the most prominent peaks will be from the nitro group.

| Wavenumber (cm⁻¹) | Vibrational Mode | Rationale |

| ~1530-1550 | N-O Asymmetric Stretch | Strong and characteristic peak for aromatic nitro compounds. |

| ~1340-1360 | N-O Symmetric Stretch | Strong and characteristic peak for aromatic nitro compounds. |

| ~3000-3100 | Aromatic C-H Stretch | Medium to weak peaks. |

| ~1600, ~1470 | Aromatic C=C Stretch | Medium intensity peaks characteristic of the benzene ring. |

| ~1200-1250 | C-F Stretch | A strong peak indicating the presence of the carbon-fluorine bond. |

Note: Peak positions are based on spectra of related compounds like 3-fluoro-4-nitrotoluene.[10][11]

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry will show a clear molecular ion peak and characteristic fragmentation patterns.

| m/z Value | Fragment | Rationale |

| 155 | [M]⁺ | The molecular ion peak, confirming the molecular weight. |

| 138 | [M-OH]⁺ | A common fragmentation for ortho-nitrotoluenes, involving hydrogen abstraction from the methyl group by the nitro group, followed by loss of a hydroxyl radical. |

| 109 | [M-NO₂]⁺ | Loss of the nitro group. |

| 91 | [C₇H₇]⁺ | The tropylium ion, a common fragment for toluene derivatives, though its formation might be less favorable here due to the substituents. |

| 77 | [C₆H₅]⁺ | Phenyl cation, from loss of all substituents. |

Note: Fragmentation patterns are predicted based on the known behavior of nitrotoluenes in mass spectrometry.[12][13]

Reactivity and Role in Drug Development

The molecular structure of this compound is intrinsically linked to its utility as a synthetic intermediate. Its reactivity is dominated by the interplay between the fluoro and nitro substituents.

Nucleophilic Aromatic Substitution (SₙAr)

The benzene ring in this compound is electron-deficient due to the powerful electron-withdrawing effects of the nitro group. This makes the ring susceptible to attack by nucleophiles, a reaction known as Nucleophilic Aromatic Substitution (SₙAr).

Mechanism: The SₙAr reaction proceeds via a two-step addition-elimination mechanism.

-

Addition: A nucleophile attacks an electron-deficient carbon on the aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. This step is typically the rate-determining step as it involves the temporary loss of aromaticity.

-

Elimination: The leaving group (in this case, the fluoride ion) is expelled, restoring the aromaticity of the ring.

The Role of Fluorine: Counterintuitively, fluorine is an excellent leaving group in SₙAr reactions, often superior to chlorine or bromine. This is not due to the stability of the F⁻ anion itself, but because of fluorine's extreme electronegativity.[8]

-

Inductive Stabilization: The strong inductive effect (-I) of the fluorine atom powerfully stabilizes the negative charge of the intermediate Meisenheimer complex.[3]

-

Rate-Determining Step: By lowering the energy of the intermediate, fluorine lowers the activation energy of the rate-determining addition step, thereby accelerating the overall reaction rate.[8]

The most likely position for SₙAr attack on this compound is the C-3 position, displacing the fluorine, as this position is activated by the ortho-nitro group.

Reduction of the Nitro Group

The nitro group is readily reduced to an amine (-NH₂), providing a facile route to 3-fluoro-2-toluidine . This transformation is fundamental to its use in building more complex molecules.

Protocol: Catalytic Hydrogenation

-

Reagents: Common catalysts include Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C). The reaction is run under an atmosphere of hydrogen gas (H₂).

-

Solvent: A polar solvent like ethanol or ethyl acetate is typically used.

-

Procedure: this compound is dissolved in the solvent, the catalyst is added, and the mixture is subjected to hydrogen gas (from balloon pressure to higher pressures in a specialized vessel) with vigorous stirring until the reaction is complete. The catalyst is then removed by filtration.

Application in Pharmaceutical Synthesis

The derivative, 3-fluoro-2-toluidine, is a valuable building block for synthesizing Active Pharmaceutical Ingredients (APIs). The presence of the fluorine atom is particularly desirable in modern drug design, as it can enhance metabolic stability, binding affinity, and bioavailability.[14] While specific blockbuster drugs directly citing this compound as a starting material are not prevalent in public literature, its structural motifs are highly relevant. For example, fluorinated anilines are key components in many kinase inhibitors and other targeted therapies. The anti-inflammatory drug Celecoxib, while not directly synthesized from this compound, features a related diarylpyrazole structure, a class of compounds often assembled from substituted anilines and hydrazines.[7][15][16]

Visualizations

Molecular Structure

Caption: 2D structure of this compound.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Conclusion

This compound is more than a simple chemical intermediate; it is a carefully designed molecular tool. Its structure, characterized by the ortho-nitro and meta-fluoro substitution pattern, imparts a unique reactivity profile that is highly valuable in multi-step organic synthesis. The electron-deficient aromatic ring is primed for nucleophilic substitution at the fluorine-bearing carbon, while the nitro group serves as a versatile handle for conversion into an amine. This strategic combination allows for the introduction of fluorine—a key element in modern drug design—into complex molecular scaffolds. For the medicinal chemist and the process scientist, a thorough grasp of this molecule's structure, properties, and reactivity is essential for leveraging its full potential in the development of next-generation therapeutics and agrochemicals.

References

-

University of Pretoria. (n.d.). Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib. Retrieved from [Link]

-

Zenodo. (2020). SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN102391184A - Synthesis method of celecoxib.

-

Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound | CAS#:3013-27-2. Retrieved from [Link]

-

NIST. (n.d.). 3-Fluoro-4-nitrotoluene. Retrieved from [Link]

-

Wiley Analytical Science. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-fluoro-4-nitrotoluene (C7H6FNO2). Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Fluoro-4-nitrotoluene - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

NCBI. (n.d.). 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Fluoro-3-methyl-2-nitrobenzene. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra of para-nitrotoluene and 2,4-dinitrotoluene obtained by ionization and fragmentation with femtosecond laser pulses in atmosphere. Retrieved from [Link]

- Google Patents. (n.d.). CN102786384B - Preparation method of o-fluorotoluene.

-

iChemical. (n.d.). This compound, CAS No. 3013-27-2. Retrieved from [Link]

-

PubChem. (n.d.). 2-Nitrotoluene. Retrieved from [Link]

Sources

- 1. CN102391184A - Synthesis method of celecoxib - Google Patents [patents.google.com]

- 2. This compound CAS#: 3013-27-2 [m.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. This compound [myskinrecipes.com]

- 5. This compound | CAS#:3013-27-2 | Chemsrc [chemsrc.com]

- 6. This compound, CAS No. 3013-27-2 - iChemical [ichemical.com]

- 7. repository.up.ac.za [repository.up.ac.za]

- 8. 2-Fluoro-4-nitrotoluene(1427-07-2) 1H NMR [m.chemicalbook.com]

- 9. 2-Fluoro-4-nitrotoluene(1427-07-2) 13C NMR [m.chemicalbook.com]

- 10. 3-Fluoro-4-nitrotoluene [webbook.nist.gov]

- 11. 3-Fluoro-4-nitrotoluene(446-34-4) IR Spectrum [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. 2-Nitrotoluene | C7H7NO2 | CID 6944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. zenodo.org [zenodo.org]

- 16. Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

3-Fluoro-2-nitrotoluene synthesis pathway

An In-Depth Technical Guide to the Synthesis of 3-Fluoro-2-nitrotoluene

Abstract

This compound is a pivotal chemical intermediate, finding extensive application in the synthesis of pharmaceuticals and agrochemicals where the introduction of fluoro and nitro groups into aromatic systems is critical for modulating biological activity.[1] This guide provides an in-depth analysis of the primary synthetic pathways to this compound, designed for researchers, chemists, and process development professionals. We will dissect three core strategies: the electrophilic nitration of 3-fluorotoluene, nucleophilic fluorination methods (including Halex and Balz-Schiemann reactions), and the direct oxidation of 2-fluoro-6-methylaniline. The discourse emphasizes the mechanistic rationale behind each pathway, offers detailed, field-tested protocols, and presents a comparative analysis to guide process selection based on criteria such as regioselectivity, yield, safety, and scalability.

Retrosynthetic Analysis and Strategic Considerations

The synthesis of this compound (I) presents a classic challenge in aromatic chemistry: the regioselective introduction of substituents. The relationship between the methyl, fluoro, and nitro groups dictates the overall synthetic strategy. A retrosynthetic approach reveals several plausible disconnections.

Caption: Retrosynthetic analysis of this compound.

The primary strategic decision lies in the sequence of introducing the fluoro and nitro groups.

-

Pathway I (Nitration first): Nitrating a pre-existing fluorotoluene. This is direct but poses significant regioselectivity challenges.

-

Pathway II (Fluorination last): Introducing the fluorine atom onto a nitrotoluene scaffold. This leverages powerful named reactions like the Halex or Balz-Schiemann reactions.

-

Pathway III (Oxidation): Synthesizing the nitro group from an amino precursor, a less common but potentially highly selective route.

Pathway I: Electrophilic Nitration of 3-Fluorotoluene

This pathway is conceptually the most straightforward, involving the direct nitration of commercially available 3-fluorotoluene. However, the directing effects of the substituents complicate the reaction's outcome. The methyl group is an activating ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. Their combined influence leads to a mixture of isomers.

Causality and Mechanistic Insights: The nitronium ion (NO₂⁺) electrophile will preferentially attack positions activated by both groups. The primary products from the nitration of 3-fluorotoluene are 3-fluoro-6-nitrotoluene and 3-fluoro-4-nitrotoluene, with the target compound, this compound, often being a minor product.[2][3] Achieving a favorable yield of the desired 2-nitro isomer requires careful control of reaction conditions and often relies on solid acid catalysts to modulate selectivity.[3][4]

Caption: Isomer formation in the nitration of 3-fluorotoluene.

Experimental Protocol: Nitration of 3-Fluorotoluene [5] This protocol outlines a general procedure using mixed acid. Note that isomer separation is a critical downstream step.

-

Preparation of Nitrating Mixture: In a reaction vessel equipped with a stirrer and cooling bath, slowly add 160 cm³ of concentrated sulfuric acid to 160 cm³ of concentrated nitric acid, maintaining the temperature below 10°C.

-

Addition of Substrate: While maintaining the temperature between 5-10°C, slowly add 90 g of 3-fluorotoluene to the nitrating mixture with continuous stirring.

-

Reaction: Stir the mixture for 1 hour in the ice bath, then allow it to stir for an additional 1 hour at room temperature.

-

Quenching: Carefully pour the reaction mixture onto 500 g of crushed ice.

-

Extraction and Purification: Extract the product with chloroform and wash the organic layer with water. The resulting residue, a mixture of isomers, requires purification, typically by fractional distillation under reduced pressure, which can be complex.[6][7]

| Parameter | Value | Reference |

| Starting Material | 3-Fluorotoluene | [5] |

| Reagents | Conc. HNO₃, Conc. H₂SO₄ | [5] |

| Temperature | 5-10°C, then Room Temp. | [5] |

| Key Challenge | Low regioselectivity, difficult isomer separation | [2][3][6] |

Pathway II: Nucleophilic Fluorination Strategies

To overcome the regioselectivity issues of direct nitration, strategies that install the fluorine atom onto a pre-functionalized nitrotoluene are often superior.

Sub-Pathway A: Halex Reaction of 2-Chloro-3-nitrotoluene

The Halogen Exchange (Halex) reaction is a powerful nucleophilic aromatic substitution (SNAr) method. The electron-withdrawing nitro group at the ortho position strongly activates the chlorine atom at the 2-position for nucleophilic displacement by a fluoride ion.

Causality and Mechanistic Insights: The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate. The stability of this complex is enhanced by the ortho-nitro group. Anhydrous conditions and a polar aprotic solvent like DMSO or sulfolane are crucial to enhance the nucleophilicity of the fluoride source (e.g., CsF, KF).[8][9]

Experimental Protocol: Fluorination of 2-Chloro-3-nitrotoluene (Adapted from[8])

-

Setup: Charge a dry reaction vessel with 2-chloro-3-nitrotoluene, cesium fluoride (CsF), and anhydrous dimethyl sulfoxide (DMSO).

-

Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen) to the required temperature (typically 120-180°C) and monitor the reaction progress by GC or TLC.

-

Work-up: After completion, cool the reaction mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., toluene or ethyl acetate).

-

Purification: Wash the organic phase, dry it over sodium sulfate, and purify the product by vacuum distillation.[8]

Sub-Pathway B: Balz-Schiemann Reaction of 2-Amino-3-nitrotoluene

This classic transformation provides a regiochemically precise route starting from 2-amino-3-nitrotoluene. The process involves two key steps: diazotization of the primary amine, followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate salt to yield the aryl fluoride.[10][11]

Causality and Mechanistic Insights: The first step converts the amino group into an excellent leaving group (N₂). The tetrafluoroborate anion (BF₄⁻) then serves as the fluoride source in the subsequent substitution reaction, which proceeds via an SᵣNAr (radical nucleophilic aromatic substitution) mechanism.[12] The synthesis of the precursor, 2-amino-3-nitrotoluene, is typically achieved through the controlled nitration of o-acetotoluide followed by hydrolysis.[13][14]

Caption: The Balz-Schiemann reaction pathway.

Experimental Protocol: Balz-Schiemann Reaction (Adapted from[8])

-

Diazotization: Dissolve 2-amino-3-nitrotoluene in an aqueous solution of fluoroboric acid (HBF₄). Cool the solution to 0-5°C in an ice-salt bath.

-

Formation of Diazonium Salt: Add a solution of sodium nitrite (NaNO₂) in water dropwise, keeping the temperature strictly below 5°C. Stir for 30-60 minutes until diazotization is complete (test with starch-iodide paper). The diazonium tetrafluoroborate salt will precipitate.

-

Isolation: Collect the precipitated salt by filtration and wash it with cold water, followed by a cold ether wash. Dry the salt carefully under vacuum.

-

Decomposition: Gently heat the dry diazonium salt in a flask. The decomposition will start, evolving nitrogen gas and boron trifluoride. The product, this compound, is typically collected by distillation from the reaction mixture.

Pathway III: Oxidation of 2-Fluoro-6-methylaniline

This elegant pathway offers excellent regioselectivity by constructing the nitro group from a pre-existing amine at the desired position. The oxidation of an aniline to a nitro compound can be achieved with potent oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA).

Causality and Mechanistic Insights: The oxidation of the amino group proceeds through intermediate nitroso and hydroxylamine species. m-CPBA is a highly effective reagent for this transformation. The reaction is carried out in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[15] This method avoids the use of harsh nitrating acids and the associated isomer issues.

Experimental Protocol: m-CPBA Oxidation [15]

-

Setup: To a solution of 2-fluoro-6-methylaniline (8.5 g, 67.9 mmol) in 1,2-dichloroethane (DCE, 150 mL), add m-CPBA (58.6 g, 272 mmol) slowly under a nitrogen atmosphere at room temperature.

-

Reaction: Heat the reaction mixture and stir at 70°C for 4 hours.

-

Work-up: Add dichloromethane (DCM, 500 mL) to the cooled mixture. Wash the solution thoroughly with 1 N NaOH solution (4 x 200 mL) to remove m-chlorobenzoic acid.

-

Isolation: Dry the combined organic layers over a suitable drying agent (e.g., MgSO₄) and concentrate under reduced pressure to yield the product.

| Parameter | Value | Reference |

| Starting Material | 2-Fluoro-6-methylaniline | [15] |

| Reagent | m-Chloroperoxybenzoic acid (m-CPBA) | [15] |

| Solvent | 1,2-Dichloroethane (DCE) | [15] |

| Temperature | 70°C | [15] |

| Yield | ~66% | [15] |

Comparative Analysis and Process Selection

The choice of synthetic route depends heavily on the desired scale, available starting materials, and safety infrastructure.

| Pathway | Key Advantages | Key Disadvantages | Ideal Application |

| I: Nitration | Inexpensive starting material (3-fluorotoluene). | Poor regioselectivity; requires difficult isomer separation; use of mixed acids. | Research scale where mixed isomers can be separated or tolerated. |

| II-A: Halex | Excellent regioselectivity; high yield. | Requires synthesis of 2-chloro-3-nitrotoluene; harsh reaction conditions (high temp). | Industrial scale where precursor is available and high throughput is needed. |

| II-B: Balz-Schiemann | Excellent regioselectivity; well-established reaction. | Involves potentially unstable diazonium salt intermediate; requires careful temperature control. | Lab to pilot scale for high-purity material. |

| III: Oxidation | Excellent regioselectivity; mild reaction conditions. | m-CPBA is expensive and potentially hazardous on a large scale; precursor may not be readily available. | Specialty synthesis and medicinal chemistry applications where purity is paramount. |

Expert Recommendation: For laboratory-scale synthesis requiring high purity, the Oxidation of 2-fluoro-6-methylaniline (Pathway III) and the Balz-Schiemann reaction (Pathway II-B) are superior due to their unambiguous regiochemical outcome. For industrial-scale production, the Halex reaction (Pathway II-A) is often the most economically viable, provided the chlorinated precursor is accessible. The direct nitration pathway is generally the least attractive due to the significant challenges in purification.

Conclusion

The synthesis of this compound can be accomplished through several distinct chemical pathways. While direct nitration of 3-fluorotoluene is the most atom-economical on paper, its practical application is severely limited by poor regioselectivity. More sophisticated, multi-step sequences, such as the Halex and Balz-Schiemann reactions, offer precise regiochemical control and are generally preferred for producing high-purity material. The oxidation of 2-fluoro-6-methylaniline represents a modern, highly selective alternative. The optimal choice of synthesis is a strategic decision that must balance factors of yield, purity, cost, safety, and scale, as outlined in this guide.

References

-

Maurya, S. K., et al. (2003). Solid acid catalysts for fluorotoluene nitration using nitric acid. RSC Publishing. [Link]

-

RSC Publishing. (2003). Solid acid catalysts for fluorotoluene nitration using nitric acid.[Link]

-

ResearchGate. (2003). Solid acid catalysts for fluorotoluene nitration using nitric acid.[Link]

-

Wikipedia. Sandmeyer reaction.[Link]

-

Wikipedia. Trifluorotoluene.[Link]

- Google Patents.CN101177400A - Method for producing 2-fluorin-3-nitrotoluene.

-

MySkinRecipes. this compound.[Link]

-

Fuxin F-Block Pharmaceutical Co., Ltd. 2-Fluoro-5-nitrotoluene.[Link]

-

PrepChem.com. Synthesis of 2-fluoro-5-nitro-toluene.[Link]

- Google Patents.

-

BYJU'S. Sandmeyer Reaction Mechanism.[Link]

-

Filo. Starting with either benzene or toluene, how would you synthesize the following?[Link]

-

Organic Chemistry Portal. Sandmeyer Reaction.[Link]

-

Patsnap. Crystalline 2-fluoro-3-nitrotoluene and process for the preparation thereof.[Link]

-

YouTube. meta-Fluorotoluene Synthesis.[Link]

-

Khan Academy. Sandmeyer reaction.[Link]

-

Chemsrc. this compound.[Link]

-

Organic Syntheses. 2-amino-3-nitrotoluene.[Link]

-

European Patent Office. EP 3594199 A1 - CRYSTALLINE 2-FLUORO-3-NITROTOLUENE AND PROCESS FOR THE PREPARATION THEREOF.[Link]

- Google Patents.

-

Organic Communications. Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene.[Link]

-

National Institutes of Health (NIH). Bioconversion of 2,4-diamino-6-nitrotoluene to a novel metabolite under anoxic and aerobic conditions.[Link]

-

Organic Syntheses. m-NITROTOLUENE.[Link]

-

LookChem. Exploring 2-Fluoro-3-Nitrotoluene: Properties and Applications.[Link]

-

Beilstein Journals. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex.[Link]

- Google Patents.CN112159325A - Method for synthesizing 2-amino-3-nitrotoluene.

-

National Institutes of Health (NIH). Aliphatic Amines Unlocked for Selective Transformations through Diazotization.[Link]

-

Organic Chemistry Portal. Diazotisation.[Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Solid acid catalysts for fluorotoluene nitration using nitric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Solid acid catalysts for fluorotoluene nitration using nitric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Page loading... [guidechem.com]

- 6. CN101177400A - Method for producing 2-fluorin-3-nitrotoluene - Google Patents [patents.google.com]

- 7. Page loading... [guidechem.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 10. Sandmeyer Reaction [organic-chemistry.org]

- 11. Khan Academy [khanacademy.org]

- 12. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. CN112159325A - Method for synthesizing 2-amino-3-nitrotoluene - Google Patents [patents.google.com]

- 15. This compound synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to 3-Fluoro-2-nitrotoluene: Properties, Synthesis, and Applications

Introduction: The Strategic Importance of 3-Fluoro-2-nitrotoluene in Modern Chemistry

This compound (CAS No. 3013-27-2) is a substituted aromatic compound of significant interest to the scientific community, particularly those engaged in pharmaceutical and agrochemical research.[1] As a functionalized toluene ring, it serves as a versatile building block in organic synthesis. The strategic placement of the fluoro, nitro, and methyl groups provides multiple reactive sites, enabling chemists to construct complex molecular architectures.[1]

The true value of this intermediate lies in the synergistic interplay of its functional groups. The electron-withdrawing nitro group influences the reactivity of the aromatic ring, while the fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of a final active pharmaceutical ingredient (API). The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. This guide provides an in-depth overview of the core physical properties, synthesis methodologies, safety considerations, and applications of this compound for professionals in research and development.

Core Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its handling, storage, and application in synthesis. These properties have been consolidated from various supplier and database sources.

| Property | Value | Source(s) |

| CAS Number | 3013-27-2 | [2] |

| Molecular Formula | C₇H₆FNO₂ | [2] |

| Molecular Weight | 155.13 g/mol | [2] |

| Appearance | Off-white, low melting solid | [1] |

| Melting Point | 17-18 °C | [3] |

| Boiling Point | 226.1 °C (at 760 mmHg) | [4] |

| Density | ~1.274 g/cm³ | [4] |

| Flash Point | 90.5 °C | [4] |

| Solubility | While specific data is limited, nitrotoluenes are generally sparingly soluble in water but soluble in common organic solvents like ethanol, ether, and benzene.[5] | |

| InChI Key | JSXAJLMUBSEJFF-UHFFFAOYSA-N | [2] |

| SMILES | CC1=C(C(=CC=C1)F)[O-] | [2] |

Chemical Structure

The structural arrangement of this compound is key to its reactivity.

Caption: Chemical structure of this compound.

Synthesis and Reactivity

The synthesis of this compound is a critical aspect for its use as a building block. The primary and most direct conceptual route is the electrophilic nitration of 3-fluorotoluene.

Causality in Synthesis: The directing effects of the substituents on the 3-fluorotoluene ring govern the outcome of the nitration. The methyl group is an ortho-, para-director, while the fluorine atom is also an ortho-, para-director, albeit a deactivating one. This leads to a complex regiochemical outcome, where nitration can occur at positions 2, 4, and 6, resulting in a mixture of isomers.

A study by Maurya et al. on the nitration of 3-fluorotoluene using solid acid catalysts and 70% nitric acid demonstrated this complexity, showing the formation of 3-fluoro-6-nitrotoluene and 3-fluoro-4-nitrotoluene as major products.[6][7] Achieving high selectivity for the this compound isomer via this route is challenging and requires careful optimization of catalysts and reaction conditions to overcome the sterically hindered position 2.

An alternative patented method describes the synthesis starting from 2-fluoro-6-methylaniline, utilizing meta-Chloroperoxybenzoic acid (m-CPBA) as an oxidizing agent.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Representative Nitration of 3-Fluorotoluene

This protocol is a representative procedure based on established methods for the nitration of aromatic compounds and the findings on fluorotoluene nitration.[5][6] Self-Validation: The successful synthesis and yield of the desired isomer must be confirmed by analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) to determine the isomer ratio and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

1. Preparation of the Nitrating Mixture (Caution: Exothermic)

-

In a flask submerged in an ice-salt bath, slowly add a stoichiometric equivalent of concentrated nitric acid (e.g., 65-70%) to a stirred, pre-chilled volume of concentrated sulfuric acid (98%).

-

Maintain the temperature below 10 °C during the addition. The sulfuric acid acts as a catalyst to generate the highly reactive nitronium ion (NO₂⁺).

2. Nitration Reaction

-

In a separate three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add the starting material, 3-fluorotoluene.

-

Cool the flask to 0-5 °C using an ice bath.

-

Slowly add the prepared nitrating mixture dropwise to the stirred 3-fluorotoluene, ensuring the reaction temperature does not exceed 10 °C. The rate of addition is critical to control the exothermic reaction and minimize side-product formation.

-

After the addition is complete, allow the mixture to stir at room temperature for a designated period (e.g., 1-2 hours) to ensure the reaction goes to completion.

3. Work-up and Extraction

-

Carefully pour the reaction mixture onto crushed ice. This quenches the reaction and precipitates the organic products.

-

Transfer the mixture to a separatory funnel. Extract the organic layer using a suitable solvent, such as dichloromethane or diethyl ether. Perform multiple extractions to ensure complete recovery.

-

Combine the organic extracts and wash sequentially with water, a dilute sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

4. Drying and Solvent Removal

-

Dry the washed organic layer over an anhydrous drying agent, such as magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

5. Purification

-

The resulting crude product will be a mixture of nitrated isomers.[7] Separation of this compound from its isomers is challenging and typically requires fractional distillation under reduced pressure or column chromatography on silica gel.

Safety and Handling

As a nitroaromatic compound, this compound requires careful handling in a well-ventilated area, preferably a chemical fume hood.[4]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[4]

-

Toxicology: The compound is classified as harmful if swallowed (H302). General hazards for related compounds include skin, eye, and respiratory irritation.[4]

-

Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling and do not eat, drink, or smoke in the work area.[4]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials and sources of ignition.[1][4]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Applications in Drug Development and Research

This compound is a valuable intermediate primarily utilized in the synthesis of pharmaceuticals and agrochemicals.[1]

-

Pharmaceutical Synthesis: The compound serves as a precursor for Active Pharmaceutical Ingredients (APIs). The nitro group is a versatile functional handle that can be readily reduced to an amine. This amino group can then be further functionalized to build more complex molecular scaffolds.

-

Role of Fluorine in Medicinal Chemistry: The fluorine atom at the 3-position is of particular strategic importance. Introducing fluorine into drug candidates is a common tactic to enhance pharmacological properties. It can block sites of metabolic oxidation, thereby increasing the drug's half-life. Furthermore, fluorine's high electronegativity can alter the acidity/basicity of nearby functional groups and influence intermolecular interactions (e.g., hydrogen bonding, dipole interactions) within the target protein's binding site, potentially leading to improved potency and selectivity.

-

Agrochemicals: Similar to its role in pharmaceuticals, this compound is used to create new herbicides and pesticides where the fluoro- and nitro-moieties contribute to the biological activity of the final product.[1]

References

-

Maurya, S. K., Gurjar, M. K., Malshe, K. M., Patil, P. T., Dongare, M. K., & Kemnitz, E. (2003). Solid acid catalysts for fluorotoluene nitration using nitric acid. Green Chemistry, 5, 720-723. Available from: [Link]

-

Maurya, S. K., et al. (2003). Solid acid catalysts for fluorotoluene nitration using nitric acid. RSC Publishing. Available from: [Link]

-

Scribd. (n.d.). Maurya 2003 | PDF. Scribd. Available from: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry. Available from: [Link]

-

NIST. (n.d.). 3-Fluoro-4-nitrotoluene. NIST WebBook. Available from: [Link]

-

SpectraBase. (n.d.). 3-Fluoro-4-nitrotoluene - Optional[13C NMR] - Spectrum. SpectraBase. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. NCBI. Available from: [Link]

-

MySkinRecipes. (n.d.). This compound. MySkinRecipes. Available from: [Link]

- Google Patents. (n.d.). CN113024384A - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Google Patents.

-

ResearchGate. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. ResearchGate. Available from: [Link]

-

MDPI. (n.d.). Synthesis of 2,4,6-Trinitrotoluene (TNT) Using Flow Chemistry. MDPI. Available from: [Link]

-

ACS Publications. (2018). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry. Available from: [Link]

-

PubChem. (n.d.). 2-Nitrotoluene. PubChem. Available from: [Link]

-

Wikipedia. (n.d.). 2-Nitrotoluene. Wikipedia. Available from: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound AldrichCPR 3013-27-2 [sigmaaldrich.com]

- 3. 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Solid acid catalysts for fluorotoluene nitration using nitric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound(3013-27-2) 1H NMR spectrum [chemicalbook.com]

Navigating the Solubility Landscape of 3-Fluoro-2-nitrotoluene: A Technical Guide for Researchers

Physicochemical Profile of 3-Fluoro-2-nitrotoluene

A thorough understanding of a molecule's inherent properties is fundamental to predicting its solubility. This compound is a substituted aromatic compound with a molecular formula of C₇H₆FNO₂.[2][3][4][5] The presence of a polar nitro group (-NO₂) and a highly electronegative fluorine atom on the toluene backbone significantly influences its intermolecular interactions and, consequently, its solubility in various solvents.

| Property | Value | Source |

| CAS Number | 3013-27-2 | [2][3][4][5] |

| Molecular Weight | 155.13 g/mol | [2][4][5] |

| Appearance | Off-white to pale yellow low melting solid | [2][6] |

| Melting Point | 17-18 °C | [5] |

| Boiling Point | 226.1 ± 20.0 °C at 760 mmHg | [6] |

| Density | 1.274 - 1.3 g/cm³ | [3][6] |

| Flash Point | 90.5 ± 21.8 °C | [6] |

Expected Solubility Profile: Insights from Structural Analogs

In the absence of direct experimental data, the principle of "like dissolves like" serves as a reliable guide. By examining the solubility of structurally similar compounds, we can infer the likely behavior of this compound.

Qualitative Solubility:

The parent compound, 3-nitrotoluene , is described as being slightly soluble in water but soluble in common organic solvents such as ethanol, diethyl ether, chloroform, and benzene.[7][8] Similarly, other isomers like 2-nitrotoluene and 4-nitrotoluene are also soluble in these organic solvents.[7] The introduction of a fluorine atom in this compound is expected to increase its polarity and potentially its solubility in polar solvents compared to 3-nitrotoluene, while maintaining good solubility in a range of organic solvents. Another related compound, 3-fluoro-4-nitrotoluene, is noted to dissolve readily in common organic solvents like ethanol, acetone, and dichloromethane, while having limited solubility in water.[9]

Quantitative Solubility of Analogs:

Quantitative data for the solubility of nitrotoluene isomers in water further illustrates their limited aqueous solubility:

-

2-Nitrotoluene: 0.54 g/L at 20 °C[7]

-

3-Nitrotoluene: 0.5 g/L at 30 °C[7]

-

4-Nitrotoluene: 0.26 g/L at 20 °C[7]

Based on this, the aqueous solubility of this compound is also expected to be low.

Experimental Determination of Solubility: A Self-Validating Protocol

To obtain definitive solubility data, empirical determination is essential. The following is a detailed, step-by-step methodology for a robust and self-validating solubility assessment.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess is crucial to ensure saturation is reached.

-

Accurately add a known volume of the desired solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature.

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Centrifuge the vials to further separate the undissolved solid.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent.

-

Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the solubility.

-

Theoretical Prediction of Solubility: A Computational Approach

In the absence of experimental data, thermodynamic models can provide valuable estimations of solubility. These models are particularly useful for screening a wide range of solvents and for gaining a deeper understanding of the solute-solvent interactions.

Key Thermodynamic Models

-

Hildebrand Solubility Parameter: This approach is based on the principle that substances with similar solubility parameters are likely to be miscible. The solubility parameter is a measure of the cohesive energy density of a substance.[10]

-

UNIFAC (UNIQUAC Functional-group Activity Coefficients) Model: This is a group-contribution method that estimates activity coefficients, which can then be used to predict solubility. The model assumes that the properties of a mixture depend on the functional groups present in the molecules.[11]

The application of these models requires knowledge of the physical properties of both the solute (this compound) and the solvent.

Caption: Logical flow for theoretical solubility prediction.

Conclusion and Future Directions

While a definitive, experimentally determined solubility profile for this compound across a range of solvents remains to be established, this guide provides a comprehensive framework for researchers. By understanding its physicochemical properties, leveraging data from structural analogs, and employing robust experimental and computational methods, scientists can effectively navigate the solubility landscape of this important chemical intermediate. The generation of precise experimental solubility data would be a valuable contribution to the scientific community, aiding in the optimization of processes in the pharmaceutical and agrochemical industries.

References

-

EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. (n.d.). Retrieved January 6, 2026, from [Link]

-

Solubility and Thermodynamic Modeling of 5-Nitrofurazone in Pure Solvents and Binary Solvent Mixtures | Request PDF. (2025). Retrieved January 6, 2026, from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved January 6, 2026, from [Link]

-

8: Identification of Unknowns (Experiment). (2020). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]

-

Thermodynamic modeling of activity coefficient and prediction of solubility. (2006). Journal of Pharmaceutical Sciences. Retrieved January 6, 2026, from [Link]

-

Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. (2025). Cambridge Open Engage. Retrieved January 6, 2026, from [Link]

-

Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water. (2011). The Open Thermodynamics Journal. Retrieved January 6, 2026, from [Link]

-

Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. (n.d.). ChemRxiv. Retrieved January 6, 2026, from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved January 6, 2026, from [Link]

-

2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. (1996). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 65. International Agency for Research on Cancer. Retrieved January 6, 2026, from [Link]

-

3-nitrotoluene; m-nitrotoluene. (n.d.). LookChem. Retrieved January 6, 2026, from [Link]

-

This compound. (n.d.). MySkinRecipes. Retrieved January 6, 2026, from [Link]

-

This compound | CAS#:3013-27-2. (2025). Chemsrc. Retrieved January 6, 2026, from [Link]

-

3-Nitrotoluene. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

2-Nitrotoluene. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

3-fluoro-4-nitrotoluene (C7H6FNO2). (n.d.). PubChemLite. Retrieved January 6, 2026, from [Link]

-

4-Fluoro-2-nitrotoluene. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

2-Nitrotoluene. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

-

3-Chloro-2-nitrotoluene CAS 5367-26-0. (n.d.). Home Sunshine Pharma. Retrieved January 6, 2026, from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound CAS#: 3013-27-2 [m.chemicalbook.com]

- 3. This compound | CAS#:3013-27-2 | Chemsrc [chemsrc.com]

- 4. This compound AldrichCPR 3013-27-2 [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. csnvchem.com [csnvchem.com]

- 9. Page loading... [guidechem.com]

- 10. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

A Spectroscopic Guide to 3-Fluoro-2-nitrotoluene: Unveiling Molecular Structure and Properties

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 3-Fluoro-2-nitrotoluene (CAS No: 3013-27-2), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The guide emphasizes the causal relationships behind experimental choices and provides validated protocols for data acquisition and interpretation.

Introduction

This compound is a substituted aromatic compound with the molecular formula C₇H₆FNO₂ and a molecular weight of 155.13 g/mol .[2][3] Its structure, featuring a fluorine atom and a nitro group ortho to a methyl group on a benzene ring, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and the prediction of its chemical behavior in synthetic pathways. This guide will dissect the ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS data to provide a holistic view of the molecule's structure and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its structure.

Experimental Protocol: NMR Data Acquisition

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra of this compound.

Methodology:

-